2'-Hydroxycocaine
Description
Contextualization as a Cocaine Analogue and Metabolite
Salicylmethylecgonine, also known as 2'-hydroxycocaine, is recognized as both a synthetic analogue and a potential active metabolite of cocaine. wikipedia.orgdreamstime.comshutterstock.com Its structure is closely related to cocaine, but with a key difference: the presence of a hydroxyl (-OH) group at the 2' position of the benzoyl moiety. This structural modification imparts distinct physicochemical and pharmacological properties.
Salicylmethylecgonine belongs to the tropane (B1204802) alkaloid class of compounds. wikipedia.org Tropane alkaloids are characterized by a bicyclic [3.2.1] structure known as the tropane ring. wikipedia.orgbris.ac.uk This core structure, consisting of a fused piperidine (B6355638) and pyrrolidine (B122466) ring system, is a common feature among various naturally occurring and synthetic compounds with significant biological activities. bris.ac.ukpsychonautwiki.org Cocaine and other related compounds are esters of tropane. The fundamental structure of tropane provides the scaffold for these molecules, with variations in substituent groups leading to a wide range of pharmacological effects. psychonautwiki.org
Salicylmethylecgonine is structurally distinct from its parent compound, cocaine, and other major metabolites like benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. The defining feature of salicylmethylecgonine is the hydroxyl group on the benzoyl ring, which increases its polarity compared to cocaine. In contrast, benzoylecgonine is formed by the hydrolysis of the methyl ester group of cocaine, resulting in a carboxylic acid, and is generally considered the primary toxic metabolite. nih.gov Ecgonine methyl ester is another hydrolysis product, lacking the benzoyl group entirely. nih.govnih.gov Norcocaine (B1214116), a minor but pharmacologically active metabolite, is formed through the N-demethylation of cocaine in the liver. wikipedia.orgtaylorandfrancis.com
Table 1: Comparison of Cocaine and its Metabolites
| Compound | Key Structural Feature | Primary Metabolic Pathway |
|---|---|---|
| Cocaine | Parent compound | Hydrolysis to benzoylecgonine and ecgonine methyl ester |
| Salicylmethylecgonine | Hydroxyl group on the benzoyl ring | Cytochrome P450-mediated hydroxylation of cocaine (minor pathway) |
| Benzoylecgonine | Carboxylic acid group (hydrolysis of methyl ester) | Hydrolysis of cocaine by carboxyesterase-1 in the liver |
| Ecgonine Methyl Ester | Lacks benzoyl group (hydrolysis of ester linkage) | Hydrolysis of cocaine by plasma butyrylcholinesterase and liver carboxyesterase-2 |
| Norcocaine | Lacks the N-methyl group | N-demethylation by cytochrome P-450 system in the liver taylorandfrancis.com |
Structural Relationship to the Tropane Alkaloid Class
Research Significance in Tropane Chemistry and Neuropharmacology Studies
Salicylmethylecgonine holds considerable importance in scientific research, particularly in the fields of analytical chemistry, pharmacology, and neuroscience.
In analytical chemistry, salicylmethylecgonine serves as a crucial reference standard. Its well-defined chemical structure and properties allow for the accurate identification and quantification of cocaine and its metabolites in biological samples. sigmaaldrich.com The availability of pure reference materials like salicylmethylecgonine is essential for the development and validation of analytical methods used in forensic toxicology and clinical chemistry. researchgate.net These standards ensure the reliability and comparability of results across different laboratories. sigmaaldrich.com
The study of salicylmethylecgonine provides valuable insights into the metabolic pathways of cocaine. While the primary routes of cocaine metabolism lead to the formation of benzoylecgonine and ecgonine methyl ester, the presence of minor metabolites like salicylmethylecgonine indicates the involvement of other enzymatic systems, such as cytochrome P450. By using experimental models, researchers can investigate the formation of salicylmethylecgonine and other minor metabolites, helping to create a more complete picture of cocaine's biotransformation in the body. researchgate.netmdpi.com
Salicylmethylecgonine is a valuable tool for investigating the mechanisms of neurotransmitter reuptake inhibition. Like cocaine, it blocks the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), leading to increased levels of these neurotransmitters in the synaptic cleft. nih.govsavemyexams.com However, salicylmethylecgonine exhibits a significantly higher binding affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to cocaine. wikipedia.org Molecular modeling studies suggest that the hydroxyl group of salicylmethylecgonine may form an intermolecular hydrogen bond with the dopamine transporter, contributing to its enhanced binding potency. wikipedia.org This makes it a potent tool for studying the structure-activity relationships of compounds that target these transporters and for understanding the nuances of how these transport proteins function. nih.govbionity.com
Structure
2D Structure
Properties
CAS No. |
89339-17-3 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5R)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12-,14+,15-/m1/s1 |
InChI Key |
PEISRHQJLATJPJ-WAZAZEMKSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC |
Synonyms |
Cocaine metabolite; o-hydroxy Cocaine; ortho-hydroxy Cocaine; Salicylmethylecgonine |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Salicylmethylecgonine
Chemical Synthesis Pathways
The primary method for the chemical synthesis of Salicylmethylecgonine involves the esterification of ecgonine (B8798807) with salicylic (B10762653) acid. evitachem.com This process forms the core of its laboratory and potential industrial-scale production.
Esterification of Ecgonine with Salicylic Acid
The synthesis of Salicylmethylecgonine is achieved through the esterification of the ecgonine backbone with salicylic acid. This reaction creates an ester linkage between the hydroxyl group of ecgonine and the carboxyl group of salicylic acid. evitachem.com
The esterification reaction typically requires a strong acid catalyst to proceed at an appreciable rate. Sulfuric acid is a commonly used catalyst for this purpose. The addition of an acid catalyst protonates the carbonyl group of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This catalytic action lowers the activation energy for the reaction.
Reaction conditions are often optimized to maximize yield and purity. This includes carrying out the reaction under reflux conditions to ensure the complete conversion of reactants. The temperature and reaction time are critical parameters that are carefully controlled. For instance, in the esterification of salicylic acid with methanol (B129727), a reaction temperature of 368 K (95°C) for 12 hours was found to be optimal. researchgate.net In broader salicylic acid esterification studies, reaction temperatures can range from 50°C to 200°C. google.com Driving the reaction to completion can be achieved by using an excess of one of the reactants or by removing water as it is formed.
Table 1: Catalytic Conditions for Esterification
| Parameter | Condition | Rationale |
| Catalyst | Strong acid (e.g., Sulfuric Acid) | To increase the electrophilicity of the carbonyl carbon. |
| Temperature | Typically elevated (e.g., 95°C) | To increase reaction rate. researchgate.net |
| Reaction Time | Optimized (e.g., 12 hours) | To allow for maximum conversion of reactants. researchgate.net |
| Molar Ratio | Excess of one reactant | To drive the equilibrium towards product formation. |
The yield and purity of the final Salicylmethylecgonine product are crucial for its use as a reference standard in research. Industrial-scale production would necessitate stringent control over reaction conditions to ensure high yield and purity. Purification processes such as recrystallization and chromatography are typically employed to isolate the pure compound. bloomtechz.com Purity is often assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and elemental analysis. bloomtechz.comgoogle.com A purity of greater than 98% is often preferred for biological evaluations. google.com
Research on the esterification of salicylic acid has shown that the conversion rate can be significantly influenced by the amount of catalyst used. For example, in one study, increasing the catalyst amount from 0.1 g to 0.5 g improved the conversion of salicylic acid from 46.7% to 94.1%. researchgate.net
Catalytic Conditions and Optimization Strategies
Relationship to Biosynthetic Studies of Tropane (B1204802) Alkaloids
While Salicylmethylecgonine is primarily synthesized chemically, it is also considered a potential active metabolite of cocaine, linking it to the biosynthetic pathways of tropane alkaloids. wikipedia.orgwikipedia.org
Formation as a Hydroxylated Cocaine Metabolite
Cocaine undergoes metabolism in the body, primarily through hydrolysis to benzoylecgonine (B1201016) and ecgonine methyl ester. nih.gov However, a minor metabolic pathway involves hydroxylation. nih.gov Salicylmethylecgonine (o-hydroxycocaine) is one such hydroxylated metabolite. researchgate.net
The formation of hydroxylated cocaine metabolites is mediated by the cytochrome P450 (CYP450) enzyme system in the liver. nih.gov These enzymes are responsible for the metabolism of a wide range of substances. nih.gov Specifically, CYP450 enzymes catalyze the hydroxylation of the benzoyl ring of the cocaine molecule to produce metabolites like para-, meta-, and ortho-hydroxycocaine (Salicylmethylecgonine). nih.govresearchgate.net This oxidative metabolism is considered a minor pathway compared to the more dominant hydrolysis reactions. The specific CYP450 isozymes involved in the metabolism of cocaine-like substances include CYP2C9 and CYP2C19. mdpi.com
Comparative Analysis with Dominant Hydrolysis Pathways of Cocaine
The chemical stability of salicylmethylecgonine, like cocaine, is significantly influenced by the hydrolysis of its ester linkages. In aqueous solutions and biological systems, cocaine undergoes hydrolysis through two primary pathways, yielding benzoylecgonine (BE) and ecgonine methyl ester (EME). researchgate.netnih.gov A similar susceptibility to hydrolysis can be anticipated for salicylmethylecgonine due to the presence of analogous methyl ester and benzoyl ester groups.
Cocaine's hydrolysis to benzoylecgonine involves the cleavage of the methyl ester at the C-2 position of the tropane ring. This reaction can occur non-enzymatically in vitro at an alkaline pH and is also catalyzed in vivo by carboxylesterases, primarily in the liver. researchgate.netnih.gov The second major pathway is the hydrolysis of the benzoyl ester at the C-3 position, which produces ecgonine methyl ester. This process is predominantly enzymatic, mediated by butyrylcholinesterase (BChE) in human plasma. nih.govuomustansiriyah.edu.iq Both benzoylecgonine and ecgonine methyl ester can be further hydrolyzed to ecgonine. mdpi.com
While specific kinetic studies on the hydrolysis of salicylmethylecgonine are not extensively detailed in the provided research, its structure, featuring both a carbomethoxy and a substituted benzoyl ester, suggests it would be susceptible to similar hydrolytic degradation. The addition of a hydroxyl group on the benzoyl ring in salicylmethylecgonine may influence the rate and regioselectivity of hydrolysis compared to cocaine. It has been noted that salicylmethylecgonine is a potential active metabolite of cocaine, suggesting it can be formed in vivo, and by extension, would be subject to the same metabolic enzymes that hydrolyze cocaine. wikipedia.org The selective hydrolysis of the carbomethoxy ester at C-2 is a known reaction for tropane alkaloids, and methods to achieve this for producing hydroxybenzoylecgonine derivatives have been described.
The dominant hydrolysis pathways for cocaine are summarized in the following table:
| Hydrolysis Product | Precursor Bond Cleaved | Primary Mechanism | Key Enzymes |
| Benzoylecgonine (BE) | C-2 Methyl Ester | Enzymatic and Non-enzymatic (alkaline pH) | Liver Carboxylesterases (hCE-1) |
| Ecgonine Methyl Ester (EME) | C-3 Benzoyl Ester | Enzymatic | Butyrylcholinesterase (BChE) |
| Ecgonine | C-2 Methyl Ester and C-3 Benzoyl Ester | Further hydrolysis of BE and EME | N/A |
This table is generated based on information from multiple sources. researchgate.netnih.govnih.govuomustansiriyah.edu.iqmdpi.com
Conceptual Linkages to Cocaine Biosynthesis Precursors
The biosynthesis of salicylmethylecgonine is not naturally occurring but its core structure is derived from precursors central to the biosynthesis of cocaine in plants of the Erythroxylum genus. mdpi.comwikipedia.org Understanding the biosynthetic pathway of cocaine provides the chemical foundation for the precursors of salicylmethylecgonine.
Ecgonine and its methylated form, methylecgonine (B8769275), are pivotal intermediates in the biosynthesis of cocaine and, by extension, are the direct precursors for the synthetic preparation of salicylmethylecgonine. mdpi.comgoogle.com In the natural pathway, after the formation of the tropane ring, the resulting intermediate, methylecgonone, is reduced to form methylecgonine. mdpi.comnih.gov Methylecgonine, which has minimal physiological activity itself, serves as the immediate precursor that is esterified to form cocaine. mdpi.com The final step in cocaine biosynthesis is the condensation of methylecgonine with benzoyl-CoA, a reaction catalyzed by cocaine synthase. mdpi.comnih.gov For the laboratory synthesis of salicylmethylecgonine, ecgonine or methylecgonine is used as the starting material for esterification with a salicylic acid derivative. scribd.com
The characteristic 8-azabicyclo[3.2.1]octane core of salicylmethylecgonine, known as the tropane ring, is biosynthesized in a multi-step process. mdpi.comrsc.org The pathway begins with the amino acid L-ornithine, which is converted to putrescine. mdpi.combiocyclopedia.com Putrescine is then N-methylated to N-methylputrescine. biocyclopedia.com Subsequent oxidative deamination of N-methylputrescine yields an aminoaldehyde, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.combiocyclopedia.com This cation represents the first ring of the bicyclic tropane skeleton. mdpi.com
The formation of the second ring is more complex and is thought to involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with two acetyl-CoA units. mdpi.comnih.gov This leads to an intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which then undergoes an intramolecular Mannich reaction to form the bicyclic tropane structure. mdpi.comnih.gov In the biosynthesis of cocaine, the carboxyl group at the C-2 position is retained and methylated, a feature that distinguishes it from many other tropane alkaloids. mdpi.comiastate.edu
The benzoyl group, which is modified with a hydroxyl group in salicylmethylecgonine, originates from the amino acid L-phenylalanine in the biosynthesis of cocaine. uomustansiriyah.edu.iqwikipedia.org Phenylalanine is converted to cinnamic acid, which then serves as a precursor for the benzoyl moiety. researchgate.netresearchgate.net The activated form, benzoyl-CoA, is the substrate that condenses with methylecgonine in the final step of cocaine biosynthesis. mdpi.commdpi.com Feeding experiments with labeled precursors have confirmed that phenylalanine is incorporated into the benzoyl group of cocaine. uomustansiriyah.edu.iq
Tropane Ring System Formation
Derivatization and Analogue Development
Strategies for Structural Modification of the Tropane Core
The tropane skeleton, the core of salicylmethylecgonine, offers multiple sites for structural modification to develop analogues with varied chemical and pharmacological properties. Key strategies for derivatization focus on the nitrogen atom at the N-8 position, and the substituents at the C-2, C-3, C-6, and C-7 positions. nih.govinhn.org
One common strategy is the N-demethylation of the tropane ring to produce nortropane derivatives. rsc.orgrsc.org These secondary amines can then be re-alkylated or acylated to introduce a wide variety of functional groups at the N-8 position. acs.org Electrochemical methods and reactions involving chloroformates or palladium catalysts have been developed for the N-demethylation of tropane alkaloids. rsc.orgnih.govgoogle.com
Modification at the C-3 position is another prevalent strategy, largely involving the hydrolysis of the ester group followed by re-esterification with different carboxylic acids. nih.govacs.org This allows for the introduction of a diverse range of acyl groups, altering the molecule's steric and electronic properties. For instance, the synthesis of datumetine (B1594502) involves the acylation of tropine (B42219) with p-anisoyl chloride. acs.org
Modifications at the C-2 position are also synthetically important. The carbomethoxy group at C-2 is crucial for the activity of cocaine and its analogues. mdpi.com Synthetic strategies have explored the modification of this group to alter binding affinity and selectivity for transporters. researchgate.net
Furthermore, functionalization of the C-6 and C-7 positions of the tropane ring has been achieved through various synthetic routes. nih.gov One approach involves starting with a trop-6-ene intermediate, which contains a double bond between C-6 and C-7. This olefin can then be subjected to various reactions, such as epoxidation or dihydroxylation, to introduce new functional groups at these positions. acs.org Another strategy utilizes a tandem cyclopropanation/Cope rearrangement of N-substituted pyrroles to build the tropane core with functionalities that can be further manipulated. wikipedia.org
The following table summarizes some of the key strategies for the structural modification of the tropane core:
| Modification Site | Strategy | Example of Reaction/Reagents | Resulting Structure |
| N-8 | N-Demethylation | Electrochemical oxidation; α-Chloroethyl chloroformate | Nortropane derivative |
| N-8 | N-Alkylation/Acylation | Reductive amination with aldehydes/ketones; Acyl chlorides | N-substituted tropane analogues |
| C-3 | Ester Hydrolysis & Re-esterification | Base or acid hydrolysis; DCC, acyl chlorides | Varied C-3 ester analogues |
| C-6/C-7 | Olefin Functionalization | Epoxidation (m-CPBA); Dihydroxylation (OsO₄) | C-6/C-7 substituted tropanes |
| C-2 | Modification of Carboxylic Ester | Saponification and re-esterification | Altered C-2 ester analogues |
This table is generated based on information from multiple sources. nih.govrsc.orgrsc.orgacs.orgnih.govresearchgate.net
Exploration of Benzoyl Branch Substitutions
The exploration of substitutions on the benzoyl branch of the cocaine molecule has been a significant area of research to understand structure-activity relationships (SAR) at monoamine transporters. Modifications at the 2'-position of the benzoyl ring, in particular, have yielded compounds with notably altered binding affinities compared to the parent compound, cocaine. Salicylmethylecgonine, which is 2'-hydroxycocaine, is a prime example of such an analog.
Research into 2'-substituted cocaine analogs demonstrates that the introduction of specific functional groups at this position can substantially enhance binding potency at both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org Unlike most other substitutions, the presence of a 2'-hydroxy (as in salicylmethylecgonine) or a 2'-acetoxy group markedly increases the molecule's binding potency for the DAT. nih.govnih.gov Specifically, salicylmethylecgonine (this compound) exhibits a binding potency for the DAT that is approximately 10-fold greater than that of cocaine. nih.govwikipedia.orgnih.gov
The enhancement is even more pronounced for the norepinephrine transporter, where salicylmethylecgonine shows a 52-fold greater affinity than cocaine. nih.govwikipedia.org The 2'-acetoxy analog also demonstrates significantly increased binding, with a 4-fold increase for DAT and a 35-fold increase for NET. nih.govwikipedia.org These findings underscore the critical role of the 2'-position in the interaction between cocaine-like molecules and brain transporters. nih.gov Molecular modeling studies suggest that the 2'-hydroxy group of salicylmethylecgonine may form an intermolecular hydrogen bond with the dopamine transporter, contributing to its enhanced binding affinity. wikipedia.org
Table 1: Comparative Binding Potency of 2'-Substituted Cocaine Analogs at Monoamine Transporters Relative to Cocaine
Compound Substitution at 2'-Position Dopamine Transporter (DAT) Binding Potency Increase (x-fold vs. Cocaine) Norepinephrine Transporter (NET) Binding Potency Increase (x-fold vs. Cocaine) Salicylmethylecgonine (this compound) -OH 10 52 2'-Acetoxycocaine (B12779622) -OCOCH₃ 4 35
Examination of Prodrug Formulations (e.g., 2′-Acetoxycocaine)
A significant aspect of the synthetic and pharmacological study of salicylmethylecgonine involves the use of prodrug formulations, most notably 2'-acetoxycocaine. wikipedia.orgwikipedia.org A prodrug is an inactive or less active compound that is metabolized in the body (biotransformation) into a pharmacologically active drug. 2'-Acetoxycocaine serves as an effective prodrug for salicylmethylecgonine. wikipedia.orgwikipedia.org
The synthesis of the prodrug, 2'-acetoxycocaine, is achieved through the reaction of acetylsalicyloyl chloride with ecgonine methyl ester. nih.govresearchgate.net Once administered, 2'-acetoxycocaine undergoes in vivo hydrolysis, specifically a rapid deacetylation, to yield the active metabolite, salicylmethylecgonine. wikipedia.org This biotransformation is a key feature of its function as a delivery system.
The rationale for using a prodrug approach lies in optimizing the molecule's physicochemical properties for better transport across the blood-brain barrier. Lipophilicity, often measured by the partition coefficient (LogP), is a critical factor. Cocaine itself has a LogP of 2.62. wikipedia.org Salicylmethylecgonine has a higher LogP of 2.89, which can paradoxically lead to reduced potency when administered directly in animal models, as it may be more readily deposited in fatty tissues instead of reaching its target in the central nervous system. wikipedia.org
2'-Acetoxycocaine, however, possesses a more optimal LogP value, making its partition coefficient more efficient for penetrating the blood-brain barrier. wikipedia.orgwikipedia.org By serving as a delivery system, it circumvents the potency drop observed with direct administration of salicylmethylecgonine. wikipedia.org After crossing the blood-brain barrier, it is rapidly converted to salicylmethylecgonine, which then exerts its potent effects on the dopamine and norepinephrine transporters. wikipedia.org The conversion from 2'-acetoxycocaine to this compound (salicylmethylecgonine) can also be performed synthetically via selective transesterification using methanol saturated with dry HCl gas. nih.gov
Table 2: Physicochemical and Metabolic Properties of Salicylmethylecgonine and Related Compounds
Compound LogP Value Role Metabolic Relationship Cocaine 2.62 Parent Compound - 2'-Acetoxycocaine Closer to optimal Prodrug Metabolized in vivo to Salicylmethylecgonine via deacetylation Salicylmethylecgonine (this compound) 2.89 Active Metabolite Product of 2'-Acetoxycocaine metabolism
Metabolic Pathways and Biotransformation in Non Human Biological Systems
Phase I Metabolic Transformations
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For salicylmethylecgonine and related tropane (B1204802) alkaloids, oxidation is a primary route of biotransformation. nih.govbasicmedicalkey.com
Hydroxylation is a critical Phase I reaction in the metabolism of many xenobiotics, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Salicylmethylecgonine, also known as 2'-hydroxycocaine, is itself a product of such a reaction. wikipedia.org
Research Findings:
Formation via Hydroxylation: Salicylmethylecgonine is formed in biological systems through the cytochrome P450-mediated hydroxylation of cocaine. This specific reaction involves the addition of a hydroxyl group to the 2' position of the benzoyl moiety of the cocaine molecule. caymanchem.com
Minor Metabolic Pathway: While significant, the formation of salicylmethylecgonine represents a minor metabolic pathway for cocaine compared to the more dominant route of hydrolysis, which leads to the formation of benzoylecgonine (B1201016).
Enzymatic System: The CYP system, a group of heme-containing monooxygenases located primarily in liver hepatocytes, is responsible for this oxidative reaction. nih.gov The process involves the activation of molecular oxygen and its insertion into the cocaine substrate to form the hydroxylated metabolite. nih.gov
N-demethylation is a common metabolic pathway for tertiary amines, including the tropane alkaloids, and is also primarily catalyzed by CYP enzymes. basicmedicalkey.comrsc.org This reaction involves the removal of a methyl group from the nitrogen atom within the tropane ring structure.
Comparative Research Findings:
Mechanism: The N-demethylation of tropane alkaloids is understood to proceed via the formation of an unstable iminium intermediate, which is subsequently hydrolyzed to yield the corresponding nortropane (N-demethylated) derivative. rsc.org This pathway is a common in vivo process for most drugs containing an amine group. rsc.org
Cocaine Metabolism: In the case of cocaine, N-demethylation by the liver's cytochrome P-450 system produces the metabolite norcocaine (B1214116). taylorandfrancis.com However, this is generally considered a minor pathway, partly because norcocaine is rapidly hydrolyzed to other compounds. taylorandfrancis.com
Other Tropane Analogs: Studies on other tropane alkaloids, such as atropine (B194438) and scopolamine, have also identified N-demethylation as a key metabolic step, leading to the formation of noratropine (B1679849) and norscopolamine, respectively. monash.eduresearchgate.net For the cocaine analog troparil (B42576), demethylation is reported to be the main metabolic step. dntb.gov.uaresearchgate.netnih.gov Given its structure as a tropane derivative, salicylmethylecgonine is expected to undergo a similar N-demethylation pathway, although specific research on this transformation is less documented.
Table 1: Comparison of Phase I Metabolic Pathways in Tropane Analogs
| Compound | Primary Phase I Pathway | Key Metabolite(s) | Enzymatic System | Citation(s) |
|---|---|---|---|---|
| Cocaine | Hydrolysis, N-Demethylation, Hydroxylation | Benzoylecgonine, Norcocaine, Salicylmethylecgonine | Esterases, CYP450 | taylorandfrancis.com |
| Troparil | Demethylation, Hydroxylation | Demethylated and hydroxylated derivatives | CYP450 | dntb.gov.uaresearchgate.netnih.gov |
| Atropine | N-Demethylation | Noratropine | CYP450 | monash.eduresearchgate.net |
| Dimethocaine | Ester Hydrolysis, Deethylation, Hydroxylation | Hydrolyzed and deethylated products | Esterases, CYP450 | researchgate.netnih.gov |
Hydroxylation Mechanisms (e.g., Cytochrome P450)
Phase II Metabolic Transformations (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. basicmedicalkey.com For compounds with hydroxyl or amine groups, glucuronidation is a major conjugation pathway.
Research Findings:
Glucuronide Conjugation: Studies on various cocaine analogs, such as troparil and dimethocaine, have identified glucuronidation as a significant Phase II metabolic reaction. dntb.gov.uaresearchgate.netwikipedia.org Metabolites are conjugated with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).
N+-Glucuronidation: For molecules with a tertiary amine group, such as tropane alkaloids, direct conjugation at the nitrogen atom can occur, forming a quaternary ammonium-linked glucuronide (N+-glucuronide). nih.gov This is a common metabolic pathway for several classes of drugs. nih.gov
Metabolites in Rat Models: In studies using rat models, glucuronide conjugates of troparil metabolites have been detected in urine, indicating that this is a relevant in vivo pathway for tropane analogs. dntb.gov.uaresearchgate.netnih.gov Given that salicylmethylecgonine possesses a hydroxyl group and a tertiary amine, it is a substrate for glucuronidation at either or both of these sites.
In Vitro Metabolic Fate Studies
To investigate metabolic pathways without the complexities of a whole organism, researchers utilize in vitro systems derived from liver tissue, the primary site of drug metabolism.
The liver S9 fraction is a supernatant from the centrifugation of a liver homogenate that contains a mixture of both microsomal and cytosolic enzymes. nih.govnih.gov This makes it a versatile tool for studying both Phase I and Phase II metabolic reactions. nih.gov
Research Findings:
Comprehensive Enzyme Content: S9 fractions contain both the CYP enzymes found in the microsomal fraction and the soluble UGT and sulfotransferase enzymes from the cytosol, allowing for a more complete picture of metabolic pathways than microsomes alone. nih.govnih.gov
Studies on Cocaine Analogs: Pooled human liver S9 fractions (pHLS9) have been successfully used to study the metabolism of cocaine analogs like troparil. dntb.gov.uaresearchgate.netsciprofiles.com In these studies, researchers were able to identify several Phase I metabolites. dntb.gov.uaresearchgate.netnih.gov
Limitations: While useful, the S9 fraction may not always capture the full extent of metabolism. For instance, in studies of troparil, Phase II glucuronide metabolites were detected in rat urine but not in incubations with pHLS9, which may be due to differences in enzyme activity or the absence of necessary cofactors in sufficient concentrations in the in vitro setup. dntb.gov.uaresearchgate.netmdpi.com
Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of Phase I enzymes, particularly the cytochrome P450 family. researchgate.net They are a standard model for investigating oxidative metabolism.
Research Findings:
Focus on Phase I Metabolism: Pooled human liver microsomes (pHLM) are frequently used to study the formation of Phase I metabolites and to identify the specific CYP enzymes involved in the biotransformation of a compound. researchgate.net
Investigating Hydroxylation and Demethylation: For a compound like salicylmethylecgonine, liver microsomes are the ideal in vitro system to study its formation from cocaine via hydroxylation, as well as its subsequent N-demethylation.
Metabolite Identification: Studies with related compounds have shown that incubating them with pHLM allows for the identification of various hydroxy metabolites and other products of oxidative reactions. researchgate.netdntb.gov.ua This system is crucial for characterizing the initial steps of metabolic breakdown for tropane alkaloids.
Table 2: Characteristics of In Vitro Liver Preparations for Metabolic Studies
| Preparation | Enzyme Content | Primary Use | Advantages | Limitations | Citation(s) |
|---|---|---|---|---|---|
| Liver S9 Fraction | Microsomal (Phase I) and Cytosolic (Phase II) enzymes | General metabolic screening for both phases | Contains a broad range of enzymes; relatively inexpensive | Lower enzyme concentration than microsomes; may not detect all Phase II metabolites | nih.govnih.govmdpi.com |
| Liver Microsomes | Primarily Phase I enzymes (e.g., CYP450, FMO) | Studying oxidative/Phase I metabolism; enzyme kinetics | High concentration of Phase I enzymes; well-characterized system | Lacks cytosolic Phase II enzymes | basicmedicalkey.comresearchgate.net |
Utilization of Liver S9 Fractions (e.g., pHLS9)
In Vivo Metabolic Profiles in Animal Models
Salicylmethylecgonine, also known as this compound, is recognized as both a synthetic analog and a potential active metabolite of cocaine. wikipedia.org Its metabolic profile in non-human biological systems has been a subject of interest to understand its pharmacology and toxicology. Animal models, particularly rodents, have been instrumental in elucidating the biotransformation of this compound.
Identification of Metabolites in Urine and Other Biological Matrices
While salicylmethylecgonine is itself a minor metabolite of cocaine, its own subsequent metabolic fate is less characterized. It is identified as a biomarker in urine and blood following cocaine exposure, confirming its presence in these biological matrices.
Studies on analogous compounds provide insight into the likely metabolic pathways. For instance, the metabolism of other cocaine-like substances, such as troparil, has been investigated in rats. These studies identified both Phase I and Phase II metabolites in rat urine. dntb.gov.uaresearchgate.netmdpi.com Phase I reactions for these related compounds typically include demethylation and hydroxylation of the tropane or phenyl rings. dntb.gov.uaresearchgate.net Following Phase I reactions, Phase II metabolism, specifically glucuronidation, has also been observed in rat urine samples for these analogues. dntb.gov.uaresearchgate.netmdpi.com
A comprehensive study on cocaine metabolism in mice and rats revealed significant species-dependent differences. While hydrolysis to benzoylecgonine was comparable, oxidative metabolites differed greatly. nih.govnih.gov In mice, N-oxidation reactions like N-demethylation and N-hydroxylation were predominant metabolic routes. nih.govnih.gov In contrast, rats exhibited more extensive aryl hydroxylation. nih.govnih.gov Given that salicylmethylecgonine is a product of aryl hydroxylation of cocaine, it is plausible that its further metabolism would follow similar pathways, potentially including additional hydroxylation, N-demethylation, or conjugation reactions like glucuronidation, though specific metabolites of salicylmethylecgonine have not been detailed in published research.
Table 1: Common Metabolic Reactions for Cocaine Analogues in Animal Models
| Metabolic Phase | Reaction Type | Common Location of Modification | Animal Model |
|---|---|---|---|
| Phase I | Hydroxylation | Phenyl Ring, Tropane Ring | Rat |
| Phase I | N-Demethylation | Norcocaine formation | Mouse, Rat |
| Phase I | N-Hydroxylation | N-oxide formation | Mouse |
This table represents general metabolic pathways for cocaine and its analogues; specific metabolites of salicylmethylecgonine have not been definitively identified.
Comparative Metabolic Rates with Parent Cocaine
Direct comparative studies on the metabolic rate of salicylmethylecgonine versus cocaine are limited; however, comparisons of in vivo potency provide indirect evidence of differing pharmacokinetics. In studies with mice, salicylmethylecgonine was found to be approximately three times more potent than cocaine. wikipedia.org This is in contrast to its in vitro potency, which is about ten times that of cocaine. wikipedia.org
The discrepancy between in vivo and in vitro potency is thought to be related to pharmacokinetic factors, particularly its physicochemical properties. wikipedia.org Salicylmethylecgonine has a higher LogP value (2.89) compared to cocaine (2.62), indicating greater lipophilicity. wikipedia.org This difference may influence its absorption, distribution, and ability to cross the blood-brain barrier, ultimately affecting how rapidly it is metabolized and cleared from the body compared to its parent compound, cocaine. wikipedia.org Studies on the cardiovascular effects of cocaine and its primary metabolites in anesthetized rats have shown that metabolites can produce distinct effects, suggesting that their pharmacokinetic and pharmacodynamic profiles differ significantly from the parent drug. nih.gov
Table 2: Comparative Potency and Physicochemical Properties
| Compound | In Vivo Potency (vs. Cocaine) | In Vitro Potency (vs. Cocaine) | LogP |
|---|---|---|---|
| Salicylmethylecgonine | ~3x | ~10x | 2.89 |
| Cocaine | 1x | 1x | 2.62 |
Data sourced from Wikipedia. wikipedia.org
Influence of Enzymatic Activities on Biotransformation
The biotransformation of salicylmethylecgonine is intrinsically linked to the activity of metabolic enzymes, primarily the cytochrome P450 (CYP450) system. The formation of salicylmethylecgonine from cocaine is a minor metabolic pathway mediated by CYP450-driven hydroxylation. This indicates that CYP450 enzymes are capable of acting on the cocaine molecule to produce this specific metabolite.
Further metabolism of salicylmethylecgonine itself is also likely governed by these enzyme systems. Studies on cocaine metabolism in rodent liver microsomes have confirmed that species-dependent differences in biotransformation are due to the differential activity of P450 enzymes. nih.gov Chemical inhibition of P450 enzymes in these studies revealed their crucial role in the oxidative reactions occurring on both the ecgonine (B8798807) and benzoic acid portions of the cocaine molecule. nih.gov While research has not specifically delineated the exact CYP450 isoforms responsible for the breakdown of salicylmethylecgonine, studies of other cocaine-like new psychoactive substances have implicated enzymes such as CYP1A2, CYP2C19, and CYP2D6 in their biotransformation. researchgate.net It is therefore highly probable that these or similar CYP isoforms are involved in the subsequent metabolic clearance of salicylmethylecgonine in animal models.
Pharmacological Profile and Neurotransmitter Transporter Interactions in Research Models
Mechanism of Action at Monoamine Transporters
Salicylmethylecgonine, a tropane (B1204802) derivative and analogue of cocaine, exerts its pharmacological effects by interacting with monoamine transporters. wikipedia.orgwikipedia.org Its primary mechanism of action involves the inhibition of neurotransmitter reuptake, specifically for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), which leads to an increased concentration of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.
The interaction with the dopamine transporter (DAT) is a principal component of Salicylmethylecgonine's pharmacological activity. It acts as an inhibitor of dopamine reuptake by binding to DAT. cpn.or.kr
Research findings consistently indicate that Salicylmethylecgonine possesses a substantially higher binding affinity for the dopamine transporter (DAT) when compared to cocaine. wikipedia.org In vitro studies demonstrate that its potency at the DAT is approximately ten times greater than that of cocaine. wikipedia.orgevitachem.com This enhanced affinity is quantified by its lower inhibition constant (Ki) at the DAT.
| Compound | DAT Ki (nM) [3H]WIN 35,428 |
|---|---|
| Cocaine | 249 ± 37 |
| Salicylmethylecgonine (2'-hydroxycocaine) | 25 ± 4 |
The significant increase in DAT binding affinity is attributed to the presence of a hydroxyl group at the 2' (ortho) position of the benzoyl ring. wikipedia.org Molecular modeling studies have provided insights into the interaction, suggesting that this hydroxyl group is capable of forming an intermolecular hydrogen bond with the dopamine transporter. wikipedia.org This bonding is theorized to occur with a serine residue (Ser359) on the DAT. wikipedia.org The rationale for this interaction is the close proximity between the hydroxyl group and the bridge-nitrogen on the Salicylmethylecgonine molecule (7.96 Å), which is remarkably similar to the distance between the para-hydroxy group and the amine nitrogen of dopamine itself (7.83 Å). wikipedia.org This suggests that Salicylmethylecgonine may engage with the DAT in a manner that mimics the natural substrate, dopamine. wikipedia.org Additionally, modeling studies infer the possibility of intramolecular hydrogen bonding between the 2'-OH group and the adjacent 3β-carbonyl. wikipedia.org
Salicylmethylecgonine demonstrates a profoundly enhanced affinity for the norepinephrine transporter (NET). wikipedia.org Its binding potency at NET is approximately 52-fold greater than that of cocaine, indicating a very strong interaction with this transporter. wikipedia.orgevitachem.com
The compound also exhibits increased affinity for the serotonin transporter (SERT) relative to cocaine. wikipedia.org Research data show that Salicylmethylecgonine has a 4-fold higher binding affinity for SERT compared to its parent compound, cocaine. wikipedia.org
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity SERT/DAT | Selectivity NET/DAT |
|---|---|---|---|---|---|
| Cocaine | 249 ± 37 | 615 ± 120 | 2500 ± 70 | 2.5 | 10.0 |
| Salicylmethylecgonine (this compound) | 25 ± 4 | 143 ± 21 | 48 ± 2 | 5.7 | 1.9 |
Enhanced Binding Affinity Compared to Cocaine
Serotonin Transporter (SERT) Affinity and Modulation
In Vitro Pharmacological Characterization
Salicylmethylecgonine, also known as this compound, is a tropane derivative that functions as both a synthetic analog and a potential active metabolite of cocaine. wikipedia.org Its unique chemical structure, featuring a hydroxyl group on the benzoyl moiety, significantly influences its interaction with neurotransmitter systems. Primarily, salicylmethylecgonine exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
When directly compared to cocaine, salicylmethylecgonine exhibits significantly greater potency in in vitro models. wikipedia.org It is estimated to be approximately ten times more potent than cocaine in these laboratory settings. wikipedia.org This heightened potency is a direct result of its increased binding affinity at the monoamine transporters, particularly DAT and NET. wikipedia.org
Table 1: Comparative Binding Affinity of Salicylmethylecgonine and Cocaine
| Compound | DAT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) |
|---|---|---|---|
| Cocaine | ~249 | ~2500 | ~615 |
| Salicylmethylecgonine | ~25 | ~48 | ~143 |
This table presents the approximate binding affinities (Ki in nanomolars) for Cocaine and Salicylmethylecgonine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, based on data from in vitro studies. A lower Ki value indicates a higher binding affinity.
Ligand Displacement Assays
Behavioral Studies in Animal Models
The potent in vitro activity of salicylmethylecgonine translates to distinct behavioral effects in animal models, providing valuable insights into the mechanisms of stimulant drugs.
In rodent models, salicylmethylecgonine has been shown to induce significantly greater behavioral stimulation and locomotor activity compared to cocaine. wikipedia.org Studies have reported that when administered to mice, it is approximately three times more potent than cocaine in producing these stimulant effects. wikipedia.org This increased behavioral response is attributed to its high binding affinity for the dopamine transporter, which plays a critical role in the regulation of movement and reward. The enhanced stimulation is similar to that observed with other potent dopamine reuptake inhibitors like phenyltropanes. wikipedia.org
Molecular modeling studies have provided a rationale for the enhanced activity of salicylmethylecgonine at the dopamine transporter. wikipedia.org These investigations suggest the potential for intermolecular hydrogen bonding between the compound's 2'-hydroxyl group and the DAT protein. wikipedia.org Specifically, the distance between the hydroxyl group and the bridge-nitrogen in salicylmethylecgonine is approximately 7.96 Å, which is very close to the 7.83 Å distance between the para-hydroxyl group and the nitrogen atom of dopamine itself. wikipedia.org This similarity allows salicylmethylecgonine to interact with key residues on the DAT, such as serine residue 359, in a manner that may mimic the binding of the natural ligand, dopamine. wikipedia.org This specific interaction within brain regions rich in dopamine transporters is believed to contribute to the compound's heightened behavioral effects. wikipedia.org
The study of salicylmethylecgonine provides significant implications for the broader understanding of stimulant drug action. The direct correlation between its high in vitro potency at DAT and its pronounced stimulant effects in animal models reinforces the central role of dopamine reuptake inhibition in mediating the behavioral properties of this drug class. The specific molecular interactions identified through modeling studies highlight how subtle structural modifications, such as the addition of a hydroxyl group, can dramatically alter a compound's pharmacological profile and subsequent behavioral outcomes. wikipedia.org This detailed understanding of structure-activity relationships is crucial for the development of novel therapeutic agents and for comprehending the complex mechanisms underlying stimulant addiction and its behavioral manifestations.
Analytical Methodologies for Salicylmethylecgonine Research
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation of salicylmethylecgonine from complex matrices such as biological fluids or illicit drug seizures. The choice between liquid and gas chromatography is often dictated by the sample's nature and the research's objective.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of salicylmethylecgonine. Its high sensitivity and selectivity make it particularly suitable for detecting the compound in various samples. The versatility of LC-MS allows for the analysis of polar and thermally labile molecules without the need for derivatization, which is often required in gas chromatography.
A typical LC-MS method for the analysis of cocaine and its metabolites, which would be applicable to salicylmethylecgonine, might employ a C18 reversed-phase column. The mobile phase often consists of a gradient mixture of an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This setup facilitates the effective separation of the analytes based on their polarity before they are introduced into the mass spectrometer for detection.
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of salicylmethylecgonine. nih.gov Unlike unit-resolution mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the molecule. nih.gov
For salicylmethylecgonine, which has a chemical formula of C₁₇H₂₁NO₅, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy. An experimentally determined accurate mass that closely matches this theoretical value provides strong evidence for the compound's identity. The confidence in identification is further increased by examining the isotopic pattern of the molecular ion. nih.gov
Table 1: Theoretical Mass Information for Salicylmethylecgonine
| Parameter | Value |
| Chemical Formula | C₁₇H₂₁NO₅ |
| Molecular Weight | 319.35 g/mol |
| Theoretical [M+H]⁺ | 320.14925 u |
This table presents the fundamental mass information for salicylmethylecgonine, crucial for its identification via high-resolution mass spectrometry.
Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of salicylmethylecgonine and for distinguishing it from its isomers. In an MS/MS experiment, the protonated molecule of salicylmethylecgonine (the precursor ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure.
For salicylmethylecgonine, a known significant fragmentation pathway involves the transition from the precursor ion with an m/z of 320 to a product ion with an m/z of 152. This specific fragmentation provides a high degree of certainty in its identification, especially in complex samples where other compounds may have similar retention times. The study of fragmentation pathways of related compounds like cocaine can also offer insights into the expected fragmentation of salicylmethylecgonine. dea.gov
Table 2: Key MS/MS Transition for Salicylmethylecgonine
| Precursor Ion (m/z) | Product Ion (m/z) | Significance |
| 320 | 152 | Characteristic fragment used for identification and quantification. |
This table highlights the primary fragmentation transition observed for salicylmethylecgonine in tandem mass spectrometry, which is a key identifier.
In chromatography, the retention time (RT) is the time it takes for a compound to travel from the injector to the detector. While the RT can be a good indicator of a compound's identity, it can be influenced by various factors, including the chromatographic conditions and the sample matrix. Therefore, to confirm the identity of salicylmethylecgonine in a sample, its retention time must be compared to that of a certified reference standard analyzed under the exact same conditions. This practice of RT validation is a critical component of quality control in analytical methodologies. euseme.eu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of salicylmethylecgonine, though it may require a derivatization step to increase the compound's volatility and thermal stability. thermofisher.com GC-MS is considered a "gold standard" in forensic analysis due to its high specificity and the availability of extensive mass spectral libraries for compound identification.
A typical GC-MS method involves injecting the sample into a heated port where it is vaporized and then separated on a long capillary column. etamu.edu The temperature of the column is gradually increased over time (a temperature program) to facilitate the separation of compounds based on their boiling points and interactions with the column's stationary phase. etamu.edu As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
Table 3: General GC-MS Parameters for Drug Analysis
| Parameter | Typical Setting |
| Column Type | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature ramp from a lower to a higher temperature (e.g., 100 to 300 °C) |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detector | Mass Spectrometer (scanning a specific m/z range) |
This table outlines typical parameters for a GC-MS method that could be adapted for the analysis of salicylmethylecgonine, likely after a derivatization step.
Spectroscopic Techniques
Spectroscopic techniques are employed to elucidate the detailed molecular structure of salicylmethylecgonine. These methods provide information about the arrangement of atoms and functional groups within the molecule. For a comprehensive characterization, spectroscopic data should be obtained on a pure reference standard. While specific spectroscopic data for salicylmethylecgonine is not widely published, the principles of these techniques are well-established for the analysis of related organic compounds.
The use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would provide detailed information about the hydrogen and carbon framework of the salicylmethylecgonine molecule. nih.govmdpi.com Infrared (IR) spectroscopy would be used to identify the presence of specific functional groups, such as carbonyls (C=O) from the ester groups and hydroxyl (-OH) groups. cuny.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Salicylmethylecgonine. oxinst.com A full suite of NMR experiments is required to confirm the compound's structural identity.
¹H-NMR (Proton NMR): This one-dimensional experiment provides information about the chemical environment of hydrogen atoms within the molecule. It helps to identify the number of different types of protons and their proximity to one another. For Salicylmethylecgonine, ¹H-NMR would reveal signals corresponding to the protons on the tropane (B1204802) skeleton, the methyl ester group, the N-methyl group, and the salicylate (B1505791) aromatic ring. nih.govmdpi.com
¹³C-NMR (Carbon-13 NMR): This technique maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete count of the carbon skeleton. ¹³C-NMR is crucial for confirming the presence of the 17 carbon atoms in Salicylmethylecgonine in their specific chemical environments (e.g., carbonyls, aromatic carbons, aliphatic carbons). nih.govmdpi.com
2D NMR Experiments: Two-dimensional NMR experiments are essential for assembling the molecular structure by showing correlations between different nuclei. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to trace out the proton-proton connectivity networks within the tropane ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This provides definitive one-bond ¹H-¹³C connections, linking the proton and carbon skeletons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule, such as linking the salicylate ring to the tropane skeleton via the ester linkage. sdsu.edu
| NMR Experiment | Information Gained | Specific Application to Salicylmethylecgonine Structure |
|---|---|---|
| ¹H-NMR | Provides information on the chemical environment and connectivity of protons. | Identifies protons of the tropane ring, N-methyl, methyl ester, and aromatic ring. |
| ¹³C-NMR | Determines the number and type of carbon atoms (e.g., C=O, C-O, C-N, aromatic C-H, aliphatic C-H). | Confirms the 17-carbon backbone and the chemical nature of each carbon atom. |
| COSY | Shows proton-proton (¹H-¹H) correlations through bonds (typically 2-3 bonds). | Establishes the connectivity of protons within the bicyclic tropane structure. |
| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. | Assigns specific protons to their directly attached carbon atoms. |
| HMBC | Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations. | Connects molecular fragments, such as the salicylate group to the tropane ring via the ester carbonyl. |
Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. cuny.edu By measuring the absorption of infrared radiation, an IR spectrum provides a "molecular fingerprint" that can confirm the presence of key structural features. cuny.eduulb.ac.be For Salicylmethylecgonine, IR spectroscopy would be used to detect characteristic absorption bands for:
The hydroxyl (-OH) group on the salicylate ring.
The two ester carbonyl (C=O) groups.
The C-O and C-N bonds of the tropane structure.
The C-H bonds of the aromatic and aliphatic parts of the molecule.
This technique serves as a rapid and reliable method for confirming that the key functional groups of the synthesized or isolated compound are consistent with the proposed structure of Salicylmethylecgonine. cuny.edu
Sample Preparation and Derivatization for Analytical Studies
Effective sample preparation is a critical step to isolate Salicylmethylecgonine from complex matrices, remove interfering substances, and concentrate the analyte before analysis. service.gov.uk The choice of preparation method depends heavily on the nature of the sample matrix.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. researchgate.net For a compound like Salicylmethylecgonine, which possesses both basic (tertiary amine) and acidic (phenolic hydroxyl) functionalities, a mixed-mode SPE cartridge is often employed. gtfch.orglcms.cz
A typical SPE protocol would involve the following steps:
Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent like Oasis MCX) is conditioned with a solvent such as methanol, followed by water or a buffer to activate the stationary phase. lcms.czeuseme.eu
Loading: The pre-treated sample (e.g., diluted urine or blood plasma) is passed through the cartridge. Salicylmethylecgonine is retained on the sorbent through a combination of hydrophobic and ion-exchange interactions.
Washing: The cartridge is washed with a series of solvents to remove matrix interferences. For example, an acidic wash might be used to remove neutral and acidic interferences, followed by a non-polar solvent like methanol to remove lipids. lcms.cz
Elution: The purified analyte is eluted from the cartridge using a specific solvent or solvent mixture. For a mixed-mode cartridge retaining a basic compound, this is often a mixture of an organic solvent and a base, such as ammonium hydroxide (B78521) in methanol, which neutralizes the amine and disrupts the ionic interaction with the sorbent. lcms.cz
| Step | Purpose | Example Reagents |
|---|---|---|
| Conditioning | To activate the sorbent material for analyte retention. | Methanol, followed by deionized water or buffer. lcms.cz |
| Sample Loading | To adsorb the analyte of interest onto the sorbent. | Pre-treated biological sample (e.g., hydrolyzed urine, diluted plasma). |
| Washing | To remove co-extracted interferences and impurities. | 2% Formic Acid, followed by 50% Methanol. lcms.cz |
| Elution | To desorb and collect the purified analyte. | Acetonitrile/Isopropanol (60:40) with 5% Ammonium Hydroxide. lcms.cz |
Matrix-Specific Sample Preparation for Biological Samples
The analysis of Salicylmethylecgonine in biological samples requires specific preparation protocols to handle the complexity of each matrix. researchgate.net
Urine: Urine samples often contain metabolites conjugated with glucuronic acid. Therefore, an enzymatic hydrolysis step using β-glucuronidase is typically performed before SPE to cleave these conjugates and measure the total concentration of the analyte. euseme.eu Following hydrolysis, the sample is often acidified before being subjected to SPE. euseme.eu
Hair: Hair analysis provides a longer history of substance use. Preparation involves decontaminating the hair surface, followed by pulverization in a ball mill. The drug is then extracted from the keratin (B1170402) matrix, often using heated acid hydrolysis or an organic solvent, before cleanup by SPE. nih.govnih.gov
Oral Fluid: Samples collected in preservative buffers are typically diluted, for instance with phosphoric acid, before extraction. lcms.cz A simple dilution followed by SPE is often sufficient to remove additives and stabilizers from the collection device. lcms.cz
Blood/Plasma/Serum: These samples require protein precipitation as an initial step. This is commonly achieved by adding a solvent like acetonitrile, after which the sample is centrifuged to remove the precipitated proteins. researchgate.net The resulting supernatant can then be further purified by SPE.
Quality Control and Validation in Analytical Research
To ensure that analytical results are accurate, reliable, and reproducible, rigorous quality control and method validation procedures are essential. nih.gov
Instrument Calibration and Validation Against Reference Standards
The validation of any quantitative analytical method is fundamental to its acceptance in a research or forensic setting. scielo.br This process demonstrates that the method is suitable for its intended purpose.
Reference Standards: A certified reference material (CRM) or a well-characterized reference standard of Salicylmethylecgonine with a known purity (e.g., ≥98%) is required. enfsi.eu This standard is used to prepare calibrators and quality control (QC) samples.
Instrument Calibration: Calibration curves are generated by analyzing a series of calibrators at different concentrations. The instrument response is plotted against the known concentration, and a regression analysis is performed to establish a linear relationship. scielo.br This curve is then used to determine the concentration of Salicylmethylecgonine in unknown samples.
Method Validation: The analytical method is validated by assessing several key parameters according to established guidelines. scielo.br These parameters include:
Linearity: The range over which the instrument response is directly proportional to the analyte concentration. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing QC samples. nih.gov
Precision: The degree of agreement among a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. nih.gov
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely measured. nih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard. scielo.br
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. lcms.cz
By meticulously calibrating instrumentation and validating the analytical method against a reliable reference standard, researchers can ensure the integrity and defensibility of their findings on Salicylmethylecgonine. nih.gov
Reproducibility of Analytical Protocols
The reproducibility of analytical protocols is fundamental to the reliable identification and quantification of salicylmethylecgonine in research settings. Ensuring that a method yields consistent and comparable results across different laboratories, analysts, and equipment is a cornerstone of scientific validity. This is achieved through rigorous method validation and the implementation of detailed Standard Operating Procedures (SOPs). dea.govforensicresources.org
Key to ensuring reproducibility is the meticulous documentation of every step of the analytical process, including sample preparation, instrument calibration, and the use of reference standards. Methodological transparency allows other researchers to replicate experiments and validate findings, which is critical in forensic and pharmacological research involving cocaine metabolites.
Validation of an analytical method assesses several key parameters that collectively define its reproducibility:
Accuracy: The closeness of a measured value to a known or accepted true value.
Precision: The degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Sensitivity: Defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
Forensic toxicology laboratories often validate comprehensive methods for the simultaneous analysis of multiple compounds, including cocaine and its metabolites. nih.gov While specific validation data for salicylmethylecgonine is not always published separately, the data from methods validated for cocaine and other key metabolites provide a strong indication of the reproducibility achievable for structurally similar compounds analyzed with the same techniques.
For instance, a fit-for-purpose validation of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for opioids and cocaine metabolites in biological matrices demonstrated high levels of reproducibility. nih.gov The study compared a protein precipitation method and a solid-phase extraction (SPE) method, with both showing acceptable performance. nih.gov
The accuracy and precision data from this study are presented below. Within-run precision reflects the consistency of results within a single analytical run, while intermediate precision assesses variations over different days, with different analysts, or on different instruments. nih.gov
Table 1: Accuracy and Precision of the Protein Precipitation LC-MS/MS Method
| Parameter | Accuracy (%) | Within-Run Precision (%CV) | Intermediate Precision (%CV) |
| Range | 80 ± 3 to 101 ± 10 | < 20 | < 20 |
| Data derived from a validation study on cocaine and opioid metabolites. nih.gov |
Table 2: Accuracy and Precision of the Solid-Phase Extraction (SPE) LC-MS/MS Method
| Parameter | Accuracy (%) | Within-Run Precision (%CV) | Intermediate Precision (%CV) |
| Range | 88 ± 9 to 119 ± 3 | < 20 | < 20 |
| Data derived from a validation study on cocaine and opioid metabolites. nih.gov |
These results indicate that while both methods are reproducible, the protein precipitation technique showed a slightly tighter accuracy range in this particular study. nih.gov For a method to be considered reproducible, the precision, measured as the coefficient of variation (CV), should typically be within ±20%. nih.gov
Furthermore, the use of stable isotopically labeled internal standards is a critical practice for ensuring the reproducibility and reliability of quantitative LC/MS methods. researchgate.net These standards, which have a chemical structure nearly identical to the analyte, are added to samples to correct for variations in extraction recovery and mass spectrometric response, thereby minimizing potential matrix effects. researchgate.net
The development of standardized protocols, such as those outlined by forensic science organizations, is essential for reducing inter-laboratory differences. dea.gov These protocols provide detailed instructions for every aspect of the analysis, from evidence handling and reagent preparation to the specific parameters for chromatographic and mass spectrometric analysis. forensicresources.orgeuseme.eu Adherence to such validated methods ensures that analytical results for compounds like salicylmethylecgonine are dependable and can be confidently compared across different studies.
Forensic and Research Biomarker Applications
Role as a Biomarker in Cocaine Exposure Studies
The detection of salicylmethylecgonine in biological samples such as urine or blood serves as a specific biomarker for cocaine exposure. Its presence confirms that an individual has recently used cocaine. In the body, cocaine is metabolized into various compounds, and identifying this specific metabolite contributes to a more complete toxicological profile. mdpi.com While benzoylecgonine (B1201016) is the most commonly screened-for metabolite, the analysis of minor metabolites like salicylmethylecgonine can provide a more detailed understanding of an individual's exposure. nih.gov
Differentiation from Other Cocaine Metabolites in Research Contexts
In research and forensic analysis, it is crucial to accurately differentiate between various cocaine metabolites to avoid misinterpretation of results. Salicylmethylecgonine is structurally distinct from cocaine and its other major metabolites. The primary structural difference is the addition of a hydroxyl (-OH) group on the benzoyl ring, which increases the molecule's polarity compared to cocaine. This contrasts with benzoylecgonine, which is formed by the hydrolysis of the methyl ester group of cocaine. mdpi.com
Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this differentiation. nih.gov These techniques separate compounds based on their physical and chemical properties before detecting them based on their mass. In mass spectrometry, salicylmethylecgonine can be identified by its unique mass spectral fragmentation pattern, such as the transition of the parent ion at a mass-to-charge ratio (m/z) of 319 to a specific product ion at m/z 152.
Table 1: Comparison of Salicylmethylecgonine and Key Related Cocaine Metabolites
| Compound | Key Structural Difference | Molecular Formula | Role/Significance |
|---|---|---|---|
| Salicylmethylecgonine | Contains a hydroxyl group on the benzoyl ring. | C₁₇H₂₁NO₅ caymanchem.com | Minor, active metabolite of cocaine; specific biomarker of exposure. caymanchem.com |
| Cocaine | Parent compound. mdpi.com | C₁₇H₂₁NO₄ | Psychoactive parent drug. mdpi.com |
| Benzoylecgonine | Lacks the methyl ester group of cocaine. | C₁₆H₁₉NO₄ | Major, inactive metabolite; primary target in routine urine drug tests. mdpi.comnih.gov |
| Ecgonine (B8798807) Methyl Ester | Lacks the benzoyl group of cocaine. mdpi.com | C₁₀H₁₇NO₃ | Major, inactive metabolite formed via plasma and liver enzymes. mdpi.com |
| Cocaethylene | Ethyl ester instead of a methyl ester, formed in the presence of ethanol. mdpi.com | C₁₈H₂₃NO₄ | Active metabolite; biomarker for concurrent cocaine and alcohol use. mdpi.com |
| Norcocaine (B1214116) | N-demethylated metabolite of cocaine. mdpi.comwikipedia.org | C₁₆H₁₉NO₄ | Minor, pharmacologically active metabolite. wikipedia.org |
Significance in Forensic Analytical Chemistry Research
Salicylmethylecgonine serves as an important analytical reference material in the field of forensic chemistry. caymanchem.comcaymanchem.com Its availability as a purified and characterized standard allows laboratories to develop and validate methods for its detection, contributing to a more nuanced understanding of cocaine metabolism and use. researchgate.net
The inclusion of minor metabolites like salicylmethylecgonine in testing panels contributes to more comprehensive and robust drug analysis methodologies. nih.gov While standard drug screens may only target benzoylecgonine, advanced analytical methods used in forensic toxicology often aim to identify a wider array of metabolites. nih.gov This provides a more detailed and conclusive report, which can be crucial in forensic investigations.
The availability of salicylmethylecgonine as a Certified Reference Material (CRM), manufactured and tested to meet international standards such as ISO 17034, is critical for forensic laboratories. caymanchem.com These CRMs are used to calibrate analytical instruments, validate testing methods, and ensure the accuracy and reliability of results within the framework of techniques like GC-MS and LC-MS/MS, which are considered the gold standard in forensic drug analysis. caymanchem.commdpi.comwiley.com The comprehensive characterization of such compounds facilitates their definitive identification by forensic and clinical laboratories. researchgate.net
Advanced Theoretical and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. For cocaine analogs like Salicylmethylecgonine, QSAR is instrumental in identifying the key molecular features that enhance binding affinity and potency at monoamine transporters. biorxiv.orgnih.gov
The defining structural feature of Salicylmethylecgonine, which distinguishes it from its parent compound cocaine, is the hydroxyl group at the 2' (ortho) position of the benzoyl ring. QSAR analyses have identified this substitution as being critical for the compound's enhanced binding affinity at various neurotransmitter transporters. wikipedia.org
The presence of the 2'-hydroxy group results in a significant increase in binding potency for the dopamine (B1211576) transporter (DAT) and an even more substantial enhancement for the norepinephrine (B1679862) transporter (NET) when compared to cocaine. wikipedia.org Conversely, while its affinity for the serotonin (B10506) transporter (SERT) is also increased, the magnitude of this increase is less than that for NET, leading to a reduced selectivity for SERT compared to NET. wikipedia.org Research indicates that substitutions at the 2-position (ortho) of the benzoyl ring on cocaine analogs tend to produce compounds that are primarily dopaminergic. researchgate.net
| Compound | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
|---|---|---|---|
| Salicylmethylecgonine | 25 ± 4 | 48 ± 2 | 143 ± 21 |
| Cocaine | 249 ± 37 | 2500 ± 70 | 615 ± 120 |
Based on its molecular structure, QSAR models predict a significant increase in pharmacological potency for Salicylmethylecgonine relative to cocaine. The addition of the ortho-hydroxy group is calculated to confer a 10-fold increase in binding potency at the DAT and a remarkable 52-fold enhanced affinity for the NET. wikipedia.org Such predictive models are invaluable in drug design, allowing researchers to forecast the activity of novel analogs before undertaking complex chemical synthesis. nih.govnih.gov These models often use techniques like Comparative Molecular Field Analysis (CoMFA) to generate robust 3D QSAR correlations with high predictive value. nih.govx-mol.com
Correlation of Structural Features with Neurotransmitter Transporter Binding Affinities
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to visualize and analyze the three-dimensional interactions between a ligand, such as Salicylmethylecgonine, and its protein target. These simulations provide a detailed picture of the binding process at an atomic level. nih.gov
Molecular modeling studies have been employed to investigate the precise binding mode of Salicylmethylecgonine within the dopamine transporter (DAT). wikipedia.org These simulations suggest that the compound's enhanced affinity is due to specific, favorable interactions with amino acid residues in the DAT binding pocket. wikipedia.org
A key finding from these simulations is the potential for an intermolecular hydrogen bond to form between the 2'-hydroxy group of Salicylmethylecgonine and the side chain of a serine residue, specifically Serine 359, on the DAT. wikipedia.org The modeled distance for this interaction is 7.96 Å (from the hydroxy group to the tropane (B1204802) bridge-nitrogen), which is notably close to the 7.83 Å distance between the para-hydroxyl group and the amine nitrogen of dopamine itself. wikipedia.org This suggests that Salicylmethylecgonine may mimic the interaction of the endogenous substrate dopamine at this specific site, contributing to its high affinity. wikipedia.org Docking simulations of related cocaine analogs also highlight the importance of interactions with residues like Asp79 and the stabilization of an outward-facing transporter conformation. nih.govresearchgate.net
Salicylmethylecgonine is capable of forming both intramolecular and intermolecular hydrogen bonds, a feature that significantly influences its binding characteristics. wikipedia.org
Intramolecular Hydrogen Bonding: Modeling studies infer the possibility of an intramolecular hydrogen bond forming between the 2'-hydroxy group and the adjacent oxygen of the 3β-carbomethoxy group. This interaction can influence the molecule's preferred conformation. wikipedia.org
Intermolecular Hydrogen Bonding: As discussed previously, the 2'-hydroxy group can also participate in a crucial intermolecular hydrogen bond with the DAT (e.g., Serine 359). wikipedia.org This dual hydrogen-bonding capability, allowing for both internal conformational stabilization and external anchoring to the receptor, is a key aspect of its molecular interaction profile.
The conformation of a ligand—its specific three-dimensional shape—is critical for its biological activity. Computational studies help examine how the structural features of Salicylmethylecgonine influence its conformation and, consequently, its interaction with the DAT. The intramolecular hydrogen bond likely restricts the rotational freedom of the benzoyl group, pre-organizing the molecule into a conformation that is favorable for binding to the DAT. wikipedia.org
Future Directions in Salicylmethylecgonine Research
Elucidation of Further Metabolic Pathways in Diverse Biological Systems
Salicylmethylecgonine is recognized as a metabolite of cocaine, produced through a cytochrome P450-mediated hydroxylation of the benzoyl group. This pathway is considered minor compared to the more dominant metabolic route of cocaine, which involves hydrolysis to benzoylecgonine (B1201016). While its formation is established, the subsequent metabolic fate of salicylmethylecgonine itself is not well-documented. Future research must prioritize the elucidation of its complete metabolic profile in various biological systems.
Investigating the metabolism in different species is crucial, as metabolic pathways can vary significantly. For example, studies on other tropane (B1204802) alkaloids like troparil (B42576) in rats have identified demethylation and hydroxylation of both the tropane and phenyl rings as major metabolic steps. dntb.gov.uaresearchgate.net It is plausible that salicylmethylecgonine undergoes similar transformations, such as further hydroxylation, demethylation, or conjugation (e.g., glucuronidation), which is a common phase II metabolic route for compounds with hydroxyl groups. dntb.gov.ua The study of related compounds like methylvanillylecgonine, another cocaine metabolite, also points to complex metabolic processes that could be analogous. wikipedia.org
Furthermore, understanding the metabolic profile in human-derived systems, such as human liver microsomes or S9 fractions, is essential. dntb.gov.uaresearchgate.netmdpi.com This would clarify whether salicylmethylecgonine is merely a terminal metabolite or an intermediate that is further processed into other, potentially active, compounds. Identifying these subsequent metabolites is critical for forensic analysis, as they could serve as additional biomarkers for cocaine use.
Comprehensive Pharmacological Characterization of Related Analogues
Salicylmethylecgonine is part of a broader class of tropane alkaloids, and its unique structure provides a valuable reference point for understanding the pharmacology of its analogues. A comprehensive pharmacological characterization of these related compounds is a key area for future research. Several analogues have already shown significant pharmacological variations compared to cocaine.
For instance, 2'-Acetoxycocaine (B12779622) is a notable analogue as it functions as a prodrug, metabolizing into salicylmethylecgonine in the body. wikipedia.orgwikipedia.org This compound demonstrates a different affinity profile for monoamine transporters compared to cocaine. wikipedia.org Other analogues, such as those with substitutions at the C-1 position of the tropane ring, have also been synthesized and show a range of potencies at the dopamine (B1211576) transporter (DAT). nih.gov Norcocaine (B1214116), a demethylated metabolite of cocaine, is another active compound with a distinct pharmacological profile. wikipedia.org
A systematic investigation of these and other novel analogues is necessary. This research should focus on determining their binding affinities and functional activities at the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Comparing these findings will help delineate the specific structural features responsible for potency and selectivity.
| Compound | Class | Relationship to Salicylmethylecgonine | Key Pharmacological Characteristics | Reference |
| 2'-Acetoxycocaine | Cocaine Analogue | Prodrug | 4-fold increase in DAT binding potency and 35-fold increase in NET affinity compared to cocaine. | wikipedia.org |
| Troparil | Phenyltropane | Structural Analogue | Acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin; 4-5 times more potent than cocaine at inhibiting dopamine and noradrenaline reuptake. | mdpi.com |
| C-1 Methyl Cocaine | Cocaine Analogue | Structural Analogue | Equipotent to cocaine as a DAT inhibitor; lacks the locomotor stimulation effects of cocaine. | nih.gov |
| Norcocaine | Cocaine Metabolite | Structural Analogue | Confirmed active metabolite of cocaine with higher local anesthetic potential. | wikipedia.org |
This table presents data on compounds structurally or metabolically related to Salicylmethylecgonine.
Development of Novel Analytical Techniques for Enhanced Detection
The detection and quantification of salicylmethylecgonine in biological matrices present analytical challenges. While standard techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized, future research should focus on developing novel analytical methods with enhanced sensitivity, specificity, and portability.
The development of methods capable of differentiating salicylmethylecgonine from its prodrug, 2'-acetoxycocaine, and other closely related metabolites is a priority. wikipedia.org High-resolution mass spectrometry (HRMS) techniques, such as LC-QTOF-MS, could be pivotal in this regard, allowing for the precise identification of compounds based on accurate mass measurements and fragmentation patterns. nih.gov
Furthermore, the need for rapid and on-site screening calls for the development of portable analytical devices. Technologies like ion mobility spectrometry (IMS), which is known for its sensitivity and speed, could be adapted for the field detection of salicylmethylecgonine and its biomarkers. brjac.com.br Another promising avenue is the refinement of portable mass spectrometry systems, which have already shown efficacy in detecting cocaine and its primary metabolite, benzoylecgonine, in oral fluid and urine. rsc.org Validating these novel techniques against established laboratory methods is an essential step to ensure their accuracy and reliability for forensic and clinical applications. researchgate.net
| Analytical Technique | Application Area | Potential for Salicylmethylecgonine Detection | Reference |
| LC-MS/MS | Confirmatory Analysis | Differentiates from other metabolites based on unique mass spectral fragmentation. | |
| LC-QTOF-MS | Structural Elucidation | Precise identification of novel analogues and metabolites. | nih.gov |
| Ion Mobility Spectrometry (IMS) | Field Screening | Rapid and sensitive detection of trace amounts in non-invasive samples. | brjac.com.br |
| Portable Mass Spectrometry | On-site Quantitative Analysis | Quantitative detection in matrices like oral fluid and urine, suitable for point-of-care testing. | rsc.org |
This table summarizes current and emerging analytical techniques relevant to the detection of Salicylmethylecgonine.
Exploration of Structure-Activity Relationships for Targeted Receptor Modulation
The molecular structure of salicylmethylecgonine offers a unique template for exploring structure-activity relationships (SAR) at monoamine transporters. The presence and position of the hydroxyl group on the benzoyl ring appear to be critical determinants of its pharmacological activity. wikipedia.org Molecular modeling studies suggest that this hydroxyl group may form an intermolecular hydrogen bond with the dopamine transporter (DAT), potentially explaining its high binding potency. wikipedia.org The distance between the hydroxyl group and the tropane's bridge-nitrogen (7.96 Å) is remarkably similar to the distance between the para-hydroxyl group and the nitrogen atom in dopamine itself (7.83 Å), suggesting a comparable mode of interaction with the DAT. wikipedia.org
Future SAR studies should systematically modify the structure of salicylmethylecgonine to probe these interactions further. Key areas for exploration include:
Modification of the Hydroxyl Group: Altering the position of the hydroxyl group on the benzoyl ring (e.g., meta- or para-positions) or replacing it with other functional groups (e.g., methoxy, amino) could clarify the role of hydrogen bonding and steric effects in receptor binding.
Substitution on the Benzoyl Ring: Introducing other substituents to the aromatic ring could modulate lipophilicity and electronic properties, thereby influencing potency and selectivity.
Alterations to the Tropane Core: As seen with C-1 substituted analogues, modifications to the tropane scaffold itself can dramatically alter pharmacological activity, including separating transporter binding from behavioral effects. nih.gov
These investigations, combining chemical synthesis with computational modeling and in vitro binding assays, will be instrumental in designing novel ligands with tailored affinities for specific monoamine transporters, which could have applications in developing therapeutic agents. nih.gov
Contributions to the Broader Understanding of Tropane Alkaloid Pharmacology and Metabolism
The study of salicylmethylecgonine contributes significantly to the broader field of tropane alkaloid science. Tropane alkaloids are a diverse class of natural and synthetic compounds with a wide range of effects. nih.gov As a potent, hydroxylated analogue of cocaine, salicylmethylecgonine serves as a specialized tool for dissecting the pharmacology and metabolism of this chemical family.
From a metabolic perspective, its formation via cytochrome P450-mediated hydroxylation expands our knowledge beyond the typical esterase-driven pathways common to many tropane alkaloids. By comparing its metabolic fate to that of other analogues like troparil, which undergoes different modifications, researchers can build more comprehensive models of tropane alkaloid biotransformation. dntb.gov.uaresearchgate.net
Q & A
Q. What are the established analytical techniques for characterizing Salicylmethylecgonine in experimental settings?
[Basic] To ensure rigorous characterization, researchers should employ a combination of spectroscopic (e.g., NMR, IR) and chromatographic methods (e.g., HPLC, GC-MS). For novel derivatives, full spectral data (including -NMR, -NMR, and high-resolution mass spectrometry) must be provided to confirm structural identity . Reproducibility requires detailed protocols for sample preparation, instrument calibration, and validation against reference standards .
Q. How should experimental designs be structured to ensure reproducibility in Salicylmethylecgonine synthesis?
[Basic] Experimental protocols must include:
- Precise stoichiometric ratios and reaction conditions (temperature, solvent, catalysts).
- Controls for purity (e.g., TLC monitoring, recrystallization steps).
- Replication across independent trials to confirm yield consistency. Methodological transparency is critical; deviations from published procedures should be explicitly justified .
Q. What frameworks are recommended for conducting systematic reviews on Salicylmethylecgonine's pharmacological profiles?
[Basic] Follow the Cochrane Handbook guidelines for systematic reviews:
- Define a focused research question (e.g., "How does Salicylmethylecgonine interact with dopamine receptors?").
- Use databases like PubMed and SciFinder with controlled vocabulary (e.g., MeSH terms, CAS registry numbers).
- Apply inclusion/exclusion criteria to mitigate selection bias and assess study quality via tools like ROBINS-I .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic properties of Salicylmethylecgonine across studies?
[Advanced] Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo systems) or analytical sensitivity. Strategies include:
- Meta-analysis of raw data to identify confounding variables (e.g., pH, temperature).
- Cross-validation using orthogonal techniques (e.g., LC-MS/MS paired with radioisotope tracing).
- Reporting error margins and uncertainty intervals using tools like Monte Carlo simulations .
Q. What statistical approaches are optimal for validating Salicylmethylecgonine's metabolic stability under varying physiological conditions?
[Advanced]
Q. How can computational methods improve the prediction of Salicylmethylecgonine's receptor-binding affinities?
[Advanced] Molecular docking and molecular dynamics simulations require:
- High-resolution crystal structures of target receptors (e.g., serotonin transporters).
- Force field parameterization specific to alkaloid interactions.
- Validation against experimental binding assays (e.g., SPR, ITC) to refine predictive accuracy .
Methodological Best Practices
- Data Reporting : Follow the Beilstein Journal of Organic Chemistry’s guidelines for supplementary materials, including raw spectral data and statistical scripts .
- Literature Reviews : Use tools like Google Scholar’s citation tracking and Web of Science’s "Cited Reference Search" to map historical trends and knowledge gaps .
- Ethical Compliance : Address potential biases in animal or human studies by adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation .
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
